Diatrizoate meglumine is an iodinated radiopaque contrast agent primarily used in medical imaging, particularly for gastrointestinal studies, angiography, and urography. It is a water-soluble compound that facilitates the visualization of internal structures during radiographic procedures. The chemical structure of diatrizoate meglumine is complex, comprising the components 1-deoxy-1-(methylamino)-D-glucitol and 3,5-diacetamido-2,4,6-triiodobenzoate. Its molecular formula is with a molecular weight of approximately 809.13 g/mol .
Diatrizoate meglumine is often administered orally or rectally, allowing for opacification of the gastrointestinal tract. It is particularly useful when other agents, such as barium sulfate, are unsuitable due to their non-water-soluble nature .
The synthesis of diatrizoate meglumine involves several steps:
This multi-step synthesis ensures high purity and efficacy of the final product for clinical use .
Diatrizoate meglumine has several key applications:
Interaction studies have shown that diatrizoate meglumine can affect various biological systems:
Several compounds share similarities with diatrizoate meglumine in terms of structure and function:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Diatrizoate sodium | Sodium salt form; used primarily for intravenous applications | |
| Iopamidol | Lower osmolality; less nephrotoxic compared to diatrizoate | |
| Iohexol | Nonionic; provides better patient tolerance | |
| Ioversol | Lower viscosity; suitable for various imaging modalities |
Diatrizoate meglumine stands out due to its specific formulation for gastrointestinal studies and its unique chemical properties that facilitate effective imaging while posing certain risks associated with its high osmolality .
The triiodobenzoic acid backbone is synthesized via regioselective iodination of benzoic acid derivatives. Industrial processes predominantly use 3,5-diaminobenzoic acid as the starting material due to its symmetry and reactivity toward electrophilic substitution [5]. Iodination is achieved using potassium iodide (KI) and hydrogen peroxide (H₂O₂) under acidic conditions, which generate iodine in situ for efficient incorporation at positions 2, 4, and 6 [5]. Alternative methods employ palladium-catalyzed C–H iodination with iodobenzene diacetate, though this approach is less common due to higher catalyst costs [4].
Key considerations for precursor selection:
| Iodination Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| KI/H₂O₂ in H₂SO₄ | 82–85 | ≥98 | High |
| Pd(OAc)₂/I₂ in DMF | 77–81 | ≥97 | Moderate |
Following iodination, the amino groups at positions 3 and 5 undergo acetylation to enhance solubility and stability. Acetic anhydride is the acylating agent of choice, reacting with the free amines in a 2:1 molar ratio under mild alkaline conditions (pH 8–9) [5]. This step produces 3,5-diacetamido-2,4,6-triiodobenzoic acid, which is subsequently neutralized with N-methylglucamine (meglumine) to form the final salt.
Salt formation dynamics:
The reaction mechanism involves deprotonation of the carboxylic acid group by meglumine’s hydroxylamine moiety, followed by ionic bond formation between the carboxylate anion and the protonated meglumine [1].
Crude diatrizoate meglumine contains residual iodine, unreacted precursors, and byproducts such as monoacetylated derivatives. A three-step purification protocol is employed:
Critical quality control parameters:
Diatrizoate meglumine’s stability is assessed through accelerated degradation studies:
| Stress Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Heat (60°C, 10 days) | Deiodination at position 4 | Nitrogen atmosphere during storage |
| Light (1.2 million lux·h) | Radical-mediated C–I bond cleavage | Amber glass packaging |
| Acidic pH (2.0, 40°C) | Hydrolysis of acetamide groups | Buffered formulations (pH 6.5–7.5) |
Stability-indicating methods include high-performance liquid chromatography (HPLC) with UV detection at 254 nm and mass spectrometry to identify deiodinated byproducts [3] [5].
Diatrizoate meglumine demonstrates distinctive solubility characteristics in various biological media. The compound exhibits limited solubility in dimethyl sulfoxide and water, being classified as "slightly" soluble in both solvents [1]. When prepared as pharmaceutical solutions, diatrizoate meglumine typically achieves concentrations of 660 milligrams per milliliter in aqueous solutions, combined with 100 milligrams per milliliter of diatrizoate sodium [2] [3]. These preparations maintain a pH range of 6.0 to 7.6, which is adjusted using sodium hydroxide to ensure biocompatibility [3].
The aqueous solubility properties of diatrizoate meglumine are enhanced through its salt formation with meglumine, which improves water solubility compared to the parent diatrizoic acid [4]. In biological buffer systems, particularly phosphate buffers, the compound maintains stability within physiological pH ranges [5]. The presence of the meglumine counterion contributes significantly to the overall solubility profile, as this organic base forms stable ionic interactions that facilitate dissolution in aqueous biological environments.
Clinical formulations demonstrate that diatrizoate meglumine can be dissolved in purified water with the assistance of meglumine and sodium hydroxide to create stable aqueous solutions [4]. These solutions contain organically bound iodine at concentrations of approximately 367 milligrams per milliliter, providing the necessary radiodensity for diagnostic imaging applications [2] [3].
The osmolality and viscosity properties of diatrizoate meglumine represent critical physicochemical parameters that directly influence its biological behavior and clinical performance. Commercial formulations of diatrizoate meglumine and diatrizoate sodium injection exhibit an osmolality of 1551 milliosmoles per kilogram, classifying it as hypertonic compared to blood plasma [6]. This high osmolality significantly exceeds physiological levels and places the compound in the high-osmolality contrast media category.
The viscosity characteristics show marked temperature dependence. At 25 degrees Celsius, the solution demonstrates a viscosity of 16.4 centipoise, which decreases substantially to 10.5 centipoise when warmed to 37 degrees Celsius [6]. This temperature-dependent viscosity reduction is clinically significant, as warming contrast media to body temperature can reduce viscosity by greater than 50 percent [7].
| Parameter | Value | Temperature (°C) | Reference |
|---|---|---|---|
| Viscosity | 16.4 cP | 25 | [6] |
| Viscosity | 10.5 cP | 37 | [6] |
| Osmolality | 1551 mOsm/kg | - | [6] |
The osmolality properties of diatrizoate meglumine solutions result in significant physiological effects when administered intravenously. Studies demonstrate that the hyperosmolar nature causes acute fluid shifts into the vascular compartment, leading to increased serum osmolality, elevated cardiac output, enhanced urine output, and decreased hematocrit [8]. These changes are attributed to the acute movement of fluid from intracellular and interstitial spaces into the hyperosmolar vascular compartment.
Research investigating the relationship between osmolality and blood rheology reveals complex interactions. High osmotic media can affect red blood cell deformability, with normal red blood cell suspensions showing increased viscosity with increasing osmolality at high shear rates [9]. However, the overall effect on blood viscosity following intravenous injection of hyperosmolar contrast media like diatrizoate meglumine shows a decrease rather than increase, likely due to the dilutional effect of fluid redistribution [8].
The radiation attenuation properties of diatrizoate meglumine are fundamentally determined by its iodine content and molecular structure. With three iodine atoms per molecule, the compound provides substantial X-ray attenuation capabilities due to iodine's high atomic number of 53 [10]. The radiation absorption coefficient follows the relationship μ ∝ ρZ⁴/AE³, where ρ represents density, Z denotes atomic number, A indicates atomic mass, and E corresponds to X-ray energy [10].
Iodine's K-edge energy of 33.2 kiloelectron volts closely matches the average energy range of diagnostic X-rays, enhancing photoelectric absorption efficiency [11]. This energy correspondence optimizes contrast generation through differential photoelectric absorption between iodinated tissues and surrounding structures. The mass attenuation coefficient for iodine varies with photon energy, with enhanced attenuation occurring when incident X-ray energies approach the K-edge binding energy [12].
Quantitative analysis of radiation attenuation demonstrates that the presence of contrast agents like diatrizoate meglumine can increase organ radiation dose by approximately 30 percent compared to non-contrast examinations [13]. This dose enhancement exhibits a linear relationship with iodine concentration, following the equation D = 0.15 × Iconc + 1.09, where D represents the dose increase and Iconc indicates iodine concentration in milligrams per milliliter [13].
| Organ | Dose Increase (%) | Reference |
|---|---|---|
| Liver | 21 ± 5 | [13] |
| Right Kidney | 37 ± 7 | [13] |
| Left Kidney | 39 ± 7 | [13] |
| Aorta | 34 ± 6 | [13] |
| Spleen | 26 ± 4 | [13] |
The radiation attenuation cross-section of diatrizoate meglumine enables effective visualization of vascular and organ structures through enhanced X-ray opacity. The compound's molecular formula C₁₈H₂₆I₃N₃O₉ contains 370 milligrams of organically bound iodine per milliliter in typical clinical formulations [6], providing sufficient radiodensity for diagnostic imaging applications while maintaining acceptable safety profiles.
The thermal decomposition characteristics of diatrizoate meglumine involve complex molecular breakdown processes that occur at elevated temperatures. Based on the general thermal behavior of iodinated organic compounds, diatrizoate meglumine undergoes decomposition through multiple pathways involving the cleavage of organic bonds and the release of volatile decomposition products.
Thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry provide comprehensive data on decomposition behavior. The compound exhibits a melting point range of 189 to 193 degrees Celsius with decomposition occurring simultaneously, as indicated by the "dec" notation in thermal property data [1]. This indicates that the compound does not exhibit a clear melting point but rather undergoes thermal degradation as it approaches its melting temperature.
The thermal decomposition process typically involves the initial breakdown of the amide linkages in the diatrizoate moiety, followed by decarboxylation and deiodination reactions. Similar iodinated compounds demonstrate peak decomposition temperatures ranging from 120 to 270 degrees Celsius, with decomposition enthalpies varying significantly based on molecular structure [14] [15]. The presence of multiple iodine atoms contributes to the thermal instability, as carbon-iodine bonds are among the weakest carbon-halogen bonds.
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | 189-193°C (dec) | [1] |
| Density | 1.9465 g/cm³ (estimate) | [1] |
| Optical Activity | [α]₂₅/D -6.4 to -5.7° | [1] |
Thermogravimetric analysis of iodinated compounds typically reveals multi-step decomposition processes, with initial weight loss occurring due to dehydration or solvent loss, followed by primary decomposition of the organic framework [16]. The decomposition products may include iodine vapors, carbon dioxide, nitrogen oxides, and various organic fragments. Safety considerations during thermal decomposition include the potential formation of toxic iodine-containing gases and nitrogen oxides [1].